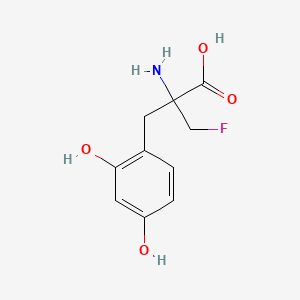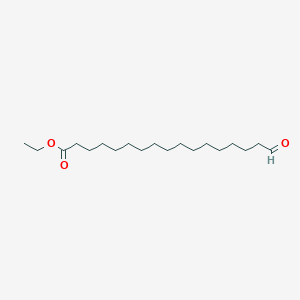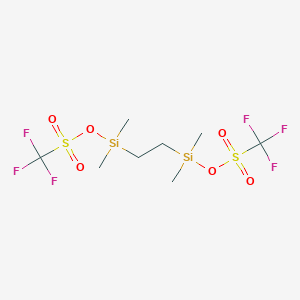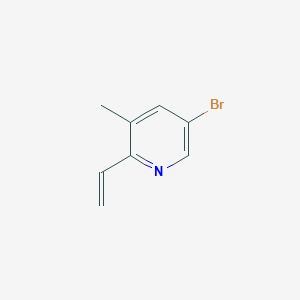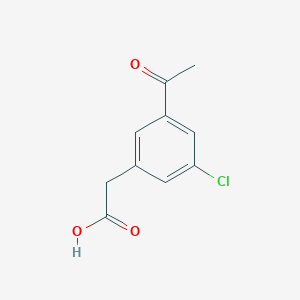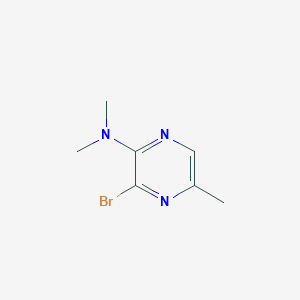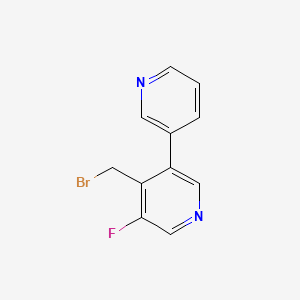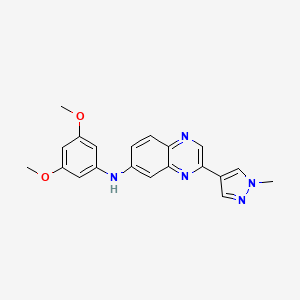
N-(3,5-Dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-Dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-amine is a synthetic organic compound that belongs to the quinoxaline family. This compound is characterized by its complex structure, which includes a quinoxaline core, a pyrazole ring, and a dimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-amine typically involves multiple steps:
-
Formation of the Quinoxaline Core: : The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.
-
Introduction of the Pyrazole Ring: : The pyrazole ring can be introduced via a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound. This step often requires heating and the presence of a catalyst.
-
Attachment of the Dimethoxyphenyl Group: : The dimethoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction, where a suitable leaving group on the quinoxaline core is replaced by the dimethoxyphenyl moiety.
-
Final Coupling: : The final step involves coupling the pyrazole-substituted quinoxaline with the dimethoxyphenylamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the quinoxaline core or the pyrazole ring, potentially leading to the formation of dihydroquinoxaline or reduced pyrazole derivatives.
-
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions on the quinoxaline core or the dimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., solvents, temperature) facilitate substitution reactions.
Major Products
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Dihydroquinoxaline, reduced pyrazole derivatives.
Substitution Products: Various substituted quinoxalines and phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(3,5-Dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has shown potential as a pharmacophore in drug discovery. Its structural features make it a candidate for the development of inhibitors or modulators of specific enzymes or receptors.
Medicine
In medicine, research is focused on its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities. Studies are ongoing to determine its efficacy and safety in various disease models.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as electronic or optical materials. Its synthesis and modification can lead to the creation of polymers, dyes, and other functional materials.
Mecanismo De Acción
The mechanism of action of N-(3,5-Dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(3,5-Dimethoxyphenyl)-3-(1H-pyrazol-4-yl)quinoxalin-6-amine: Lacks the methyl group on the pyrazole ring.
N-(3,5-Dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine: Substitution at the 2-position of the quinoxaline core.
N-(3,5-Dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-carboxamide: Carboxamide group instead of amine.
Uniqueness
N-(3,5-Dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H19N5O2 |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
N-(3,5-dimethoxyphenyl)-3-(1-methylpyrazol-4-yl)quinoxalin-6-amine |
InChI |
InChI=1S/C20H19N5O2/c1-25-12-13(10-22-25)20-11-21-18-5-4-14(8-19(18)24-20)23-15-6-16(26-2)9-17(7-15)27-3/h4-12,23H,1-3H3 |
Clave InChI |
BHFGEPMLMSSSSI-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=N2)NC4=CC(=CC(=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



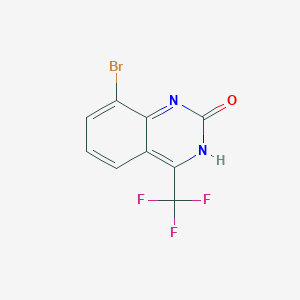
![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B13133561.png)
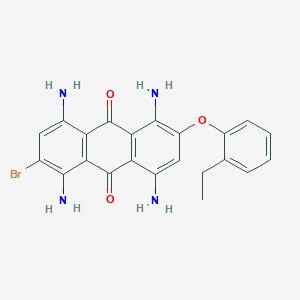
![tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13133573.png)
![9,10-Anthracenedione, 2-[(4-hydroxyphenyl)azo]-](/img/structure/B13133583.png)
![sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13133589.png)
